tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-cyano-3,3,3-trifluoropropyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by column chromatography or recrystallization .
Chemical Reactions Analysis
Tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the trifluoropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoropropyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(3-hydroxypropyl)carbamate: This compound has a hydroxyl group instead of a cyano group, which affects its reactivity and applications.
Tert-butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate: This compound contains a benzothiophene ring, which imparts different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2/c1-8(2,3)16-7(15)14-6(5-13)4-9(10,11)12/h6H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNADWCYBGBHJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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